molecular formula C29H40N2O6 B11151632 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]acetamide

2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]acetamide

Cat. No.: B11151632
M. Wt: 512.6 g/mol
InChI Key: FJBHSKLJPWEHOK-UHFFFAOYSA-N
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Description

N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is a complex organic compound that features a combination of isoquinoline and coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves multiple steps:

    Synthesis of 7-hydroxy-4-methylcoumarin: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Formation of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl acetate: This involves the esterification of 7-hydroxy-4-methylcoumarin with hexanoic acid.

    Synthesis of 4A-hydroxy-decahydroisoquinoline: This can be synthesized through the hydrogenation of isoquinoline in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the synthesized intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an anti-cancer or anti-inflammatory agent due to the presence of coumarin and isoquinoline moieties.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an anti-cancer agent, it might inhibit specific enzymes or receptors involved in cell proliferation. The coumarin moiety could interact with DNA or proteins, while the isoquinoline part might inhibit certain signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Such as warfarin and dicoumarol, which are known for their anticoagulant properties.

    Isoquinoline Derivatives: Such as papaverine and berberine, which have various pharmacological effects.

Uniqueness

N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is unique due to its combined structure of coumarin and isoquinoline, which may offer a synergistic effect in its biological activity.

Properties

Molecular Formula

C29H40N2O6

Molecular Weight

512.6 g/mol

IUPAC Name

N-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C29H40N2O6/c1-3-4-5-6-10-24-20(2)23-12-11-22(16-25(23)37-28(24)34)36-19-26(32)30-17-27(33)31-15-14-29(35)13-8-7-9-21(29)18-31/h11-12,16,21,35H,3-10,13-15,17-19H2,1-2H3,(H,30,32)

InChI Key

FJBHSKLJPWEHOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NCC(=O)N3CCC4(CCCCC4C3)O)OC1=O)C

Origin of Product

United States

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